molecular formula C8H18Cl2N2O2 B11722790 4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride

4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride

Cat. No.: B11722790
M. Wt: 245.14 g/mol
InChI Key: FYRDBEHYFIRUNY-UHFFFAOYSA-N
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Description

4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride is a synthetic organic compound featuring a pyrrolidine core substituted with a morpholine group at the 4-position and a hydroxyl group at the 3-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

4-morpholin-4-ylpyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c11-8-6-9-5-7(8)10-1-3-12-4-2-10;;/h7-9,11H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRDBEHYFIRUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNCC2O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride typically involves the reaction of morpholine with pyrrolidine derivatives under controlled conditions. One common method includes the use of (3R,4R)-4-(4-morpholinyl)-3-pyrrolidinol as a precursor, which is then reacted with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Nucleophilic Substitution (SNAr)

The compound participates in nucleophilic aromatic substitution (SNAr) reactions due to the electron-deficient nature of its pyrrolidine and morpholine rings. These reactions typically involve:

  • Reaction Conditions :

    • Base : Sodium tert-butoxide (1.0 equiv) .

    • Solvent : 2 wt% hydroxypropyl methylcellulose (HPMC) in water .

    • Temperature : Room temperature (rt) .

  • Key Observations :

    • The morpholine group facilitates hydrogen bonding with residues like Val-828 in enzymatic active sites, enhancing reactivity .

    • Hydrolysis side products (e.g., 2,5-dichloro-4-hydroxypyrimidine) may form under suboptimal conditions .

Reaction TypeReagentsProductYieldReference
SNArPyrrolidine, Na t-BuO2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine90%

Oxidation and Reduction

The hydroxyl group (-OH) and secondary amine (-NH-) in the compound enable oxidation and reduction pathways:

  • Oxidation :

    • Converts the hydroxyl group to a ketone or aldehyde using oxidizing agents like KMnO₄ or CrO₃.

  • Reduction :

    • Removes the hydroxyl group via reagents like LiAlH₄ or NaBH₄, yielding fully saturated pyrrolidine derivatives.

Enzymatic Transesterification

Chemoenzymatic methods exploit the compound’s stereochemical properties:

  • Lipase-Catalyzed Resolution :

    • Racemic 1-(morpholin-4-yl)propan-2-ol is resolved using vinyl acetate as an acyl donor in tert-butyl methyl ether (MTBE) .

    • Achieves enantiomeric excess (ee) >99% for the (S)-isomer .

  • Functionalization :

    • Thionyl chloride (SOCl₂) converts the alcohol to a chloro-derivative, enabling subsequent reactions with diphenylacetyl-pyrrolidine under phase-transfer catalysis (PTC) .

StepReactionReagentsYieldeeReference
1TransesterificationLipase, vinyl acetate, MTBE>99%
2ChlorinationSOCl₂

Industrial-Scale Production

  • Methods :

    • Asymmetric catalysis with chiral catalysts for high yield and purity.

    • Purification via crystallization or chromatography to ensure stereochemical integrity.

Spectroscopic Characterization

  • NMR and Mass Spectrometry :

    • NMR : Confirms molecular configuration and purity (e.g., hydroxyl group proton signals).

    • MS : Identifies molecular weight and fragmentation patterns.

  • HPLC :

    • Assesses stability profiles and enantiomeric resolution .

Mosher’s Methodology

  • Absolute Configuration Determination :

    • Modified Mosher’s analysis (via α-methoxyphenylacetic acid esters) determines stereochemistry of intermediates (e.g., (R)-iso-moramide) .

Enzyme Interactions

  • PI3K Inhibition :

    • Morpholine’s oxygen forms hydrogen bonds with Val-828 in the enzyme’s hinge region .

  • Opioid Receptor Affinity :

    • Ethereal oxygen in derivatives enhances hydrogen bonding, improving κ-opioid receptor (κ-OR) affinity .

Therapeutic Potential

  • Neuroprotective Effects :

    • Modulates neurotransmitter systems, potentially targeting oxidative stress and neuroinflammation pathways.

  • Analgesic Development :

    • Enantiomerically enriched derivatives show high affinity for μ-, δ-, and κ-ORs, outperforming some clinical opioids in docking studies .

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Disorders
Research indicates that compounds similar to 4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride have potential applications in treating central nervous system disorders, including Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD). The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits in these conditions .

2. Cancer Therapy
The compound has shown promise in cancer research, particularly as an inhibitor of key signaling pathways involved in tumor growth. Studies have demonstrated that derivatives of this compound can inhibit the growth of human tumor xenografts in vivo, suggesting its potential as a cancer therapeutic agent . The structure-activity relationship studies indicate that modifications to the morpholine ring can enhance potency against specific cancer cell lines .

3. Metabolic Disorders
There is emerging evidence that 4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride may play a role in metabolic regulation. Compounds derived from this structure have been investigated for their ability to inhibit oxidative phosphorylation, which is crucial in managing metabolic diseases such as obesity and diabetes .

Biochemical Mechanisms

1. Enzyme Inhibition
The compound functions as an inhibitor of various enzymes involved in critical biochemical pathways. For instance, it has been identified as a potent inhibitor of the PKB signaling pathway, which is significant in cancer progression and metabolism .

2. Structure-Activity Relationship (SAR)
Understanding the SAR of 4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride has been pivotal in enhancing its efficacy. Modifications to the morpholine and pyrrolidine components have led to increased biological activity and improved pharmacokinetic properties, making it a more viable candidate for drug development .

Case Studies

1. Cancer Inhibition Studies
In a notable study, researchers evaluated the efficacy of 4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride derivatives against pancreatic cancer cell lines. The results indicated sub-micromolar IC50 values, demonstrating significant growth inhibition and suggesting a mechanism involving oxidative phosphorylation inhibition .

2. Neuroprotective Effects
Another case study explored the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that it could mitigate neuronal loss and improve cognitive function, supporting its potential use in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride and related compounds:

Compound Name Molecular Formula CAS Key Features Pharmacological Use Reference
3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride C₆H₁₁Cl₂N₃O 6124-72-7 Triazole ring, dihydrochloride salt Not specified
4-(Azetidin-3-yl)morpholine hydrochloride C₇H₁₅ClN₂O 223381-71-3 Azetidine and morpholine rings Not specified
trans-4-Phenylpyrrolidin-3-ol hydrochloride C₁₀H₁₄ClNO 1008112-09-1 Phenyl substituent, stereospecificity Not specified
Levocetirizine dihydrochloride C₂₁H₂₇Cl₃N₂O₃ 130018-87-0 Piperazine-based, long-chain substituents Antihistamine

Structural and Functional Analysis

However, the absence of a morpholine group may reduce metabolic stability .

4-(Azetidin-3-yl)morpholine hydrochloride (CAS 223381-71-3)

  • The azetidine ring (4-membered) introduces greater ring strain compared to pyrrolidine (5-membered), which could affect conformational flexibility and reactivity. The morpholine group likely improves solubility, similar to the target compound .

Stereospecificity (3S,4R configuration) may influence chiral recognition in biological systems .

Levocetirizine dihydrochloride (CAS 130018-87-0)

  • As a piperazine-based antihistamine, its larger molecular weight and extended aromatic system contrast with the compact pyrrolidine-morpholine scaffold. The dihydrochloride salt improves bioavailability, a common feature shared with the target compound .

Research Findings

  • Solubility and Bioavailability : Dihydrochloride salts (e.g., Levocetirizine and 3-triazolyl-pyrrolidin-3-ol derivatives) demonstrate enhanced aqueous solubility compared to free bases, a critical factor in drug formulation .
  • Ring Puckering Dynamics : The pyrrolidine ring’s puckering (quantified via Cremer-Pople coordinates) influences binding conformations. For example, trans-4-phenylpyrrolidin-3-ol’s stereochemistry may restrict ring flexibility compared to morpholine-substituted analogs .
  • Synthetic Scalability : highlights industrial-scale production of morpholine-containing dihydrochloride salts (e.g., N-[4-(1-cyclobutyl piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl) acetamide dihydrochloride), suggesting shared synthetic routes involving acid-mediated salt formation and purification .

Biological Activity

4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a morpholine and a pyrrolidine ring. This structural combination is associated with various biological activities, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H16N2O2·2HCl
  • Molecular Weight : 227.15 g/mol
  • IUPAC Name : 4-(Morpholin-4-yl)pyrrolidin-3-ol dihydrochloride

The biological activity of 4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride primarily involves its interaction with specific molecular targets within biological systems. These interactions can lead to alterations in enzyme activity and receptor binding, which may contribute to its therapeutic effects. For instance, studies have indicated that this compound can inhibit certain enzymes and modulate receptor activities, which are crucial in various disease pathways .

Antimicrobial Activity

Research has demonstrated that 4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values highlight its potential as an antimicrobial agent.

Microorganism MIC (µg/ml) Standard Standard MIC (µg/ml)
Staphylococcus aureus50Ampicillin100
Escherichia coli25Ciprofloxacin25
Candida albicans250Griseofulvin500

These results suggest that the compound could be further developed as an antimicrobial agent .

Anticancer Activity

The compound's potential anticancer properties have also been explored. In various studies, it has shown the ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been evaluated for its effects on cell proliferation and survival in different cancer cell lines.

Case Studies

  • Study on Enzyme Inhibition : A study assessed the inhibition of cyclooxygenases (COX) by derivatives similar to 4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride. The findings indicated that these compounds could inhibit COX enzymes, which play a role in inflammation and cancer progression .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of morpholine and pyrrolidine derivatives, including this compound. It was found to exhibit protective effects against neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 4-(Morpholin-4-YL)pyrrolidin-3-OL dihydrochloride, and what key reaction parameters influence yield?

Methodological Answer: A common approach involves multi-step organic synthesis, starting with the condensation of morpholine and pyrrolidin-3-ol precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., xylene or DMF) are often used to enhance reaction efficiency, as seen in analogous pyrrolidine syntheses .
  • Reflux duration : Extended reflux times (25–30 hours) may be required for complete cyclization, though optimization is necessary to avoid side reactions .
  • Purification : Recrystallization from methanol or ethanol is typical to isolate the dihydrochloride salt, with yield influenced by solvent purity and cooling rates .

Q. How is the compound characterized using spectroscopic methods, and what spectral features confirm its structure?

Methodological Answer:

  • NMR : 1^1H NMR should show distinct signals for the morpholine ring (δ 3.5–4.0 ppm, multiplet) and pyrrolidin-3-ol protons (δ 4.2–4.5 ppm, hydroxyl proton exchangeable in D2_2O). 13^13C NMR confirms the quaternary carbon adjacent to the morpholine group (δ 70–75 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should display a molecular ion peak at m/z corresponding to the molecular weight (e.g., C9_9H17_{17}N2_2O2_2·2HCl: ~265.14 g/mol) .
  • Elemental Analysis : Matches theoretical values for C, H, N, and Cl (e.g., Cl content ~24% for dihydrochloride salts) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dispensing .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
  • Waste Management : Segregate waste and consult institutional guidelines for disposal via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield, and what factors contribute to variability?

Methodological Answer:

  • Variable Screening : Use Design of Experiments (DoE) to test parameters like temperature (80–120°C), solvent ratios (e.g., xylene/water mixtures), and catalyst loading (e.g., p-toluenesulfonic acid).
  • Yield Challenges : Side reactions (e.g., over-alkylation) can reduce yield. Monitor via TLC or HPLC to identify intermediates and byproducts .
  • Scale-Up Considerations : Maintain consistent stirring rates and heating uniformity to prevent localized degradation .

Q. What analytical strategies resolve contradictions in NMR or mass spectrometry data during structural confirmation?

Methodological Answer:

  • Contradiction Analysis : If NMR signals suggest impurities (e.g., residual solvents), repeat purification via column chromatography (silica gel, methanol/dichloromethane eluent).
  • High-Resolution MS (HRMS) : Use HRMS to distinguish between isobaric species (e.g., dihydrochloride vs. monohydrochloride forms) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures .

Q. What in vitro models are appropriate for evaluating biological activity, and how should dose-response studies be designed?

Methodological Answer:

  • Cell-Based Assays : Use cancer cell lines (e.g., T-cell leukemia Jurkat cells) for cytotoxicity studies. Include positive controls (e.g., Forodesine Hydrochloride, a related purine nucleoside phosphorylase inhibitor) .
  • Dose-Response Design : Test concentrations ranging from 1 nM to 100 µM, with triplicate measurements. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values .

Q. How do environmental conditions (pH, temperature) affect the compound’s stability, and what methods assess degradation?

Methodological Answer:

  • Stability Studies : Store lyophilized powder at -20°C in desiccators. For solution stability, test in buffers (pH 4–9) at 25°C/60°C over 14 days.
  • Degradation Analysis : Use HPLC-PDA to monitor degradation products. Adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water) to resolve peaks .

Q. What computational approaches predict pharmacokinetic properties, and how are these validated experimentally?

Methodological Answer:

  • In Silico Modeling : Use SwissADME or Schrödinger’s QikProp to predict logP, solubility, and blood-brain barrier permeability.
  • Experimental Validation : Compare predicted vs. measured plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsome assays) .

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